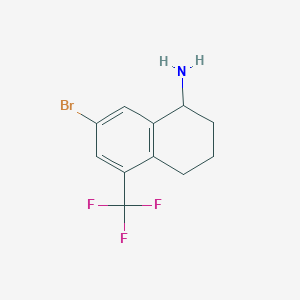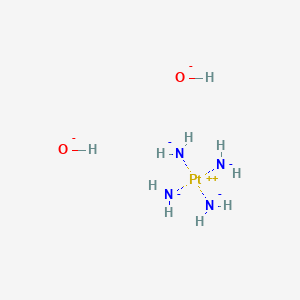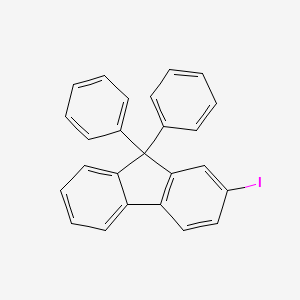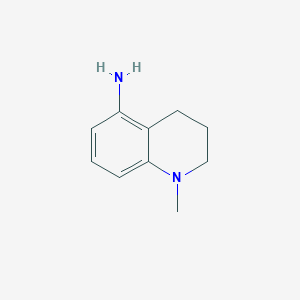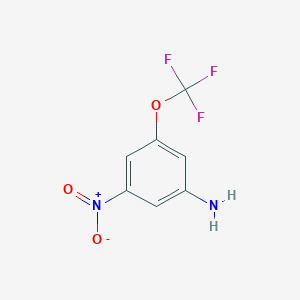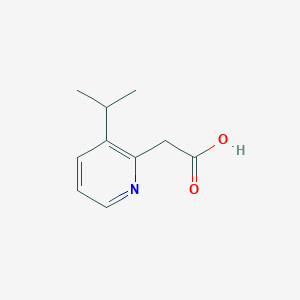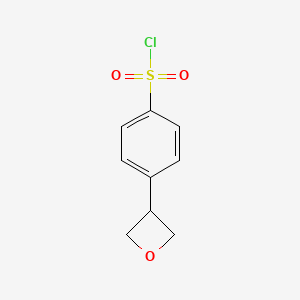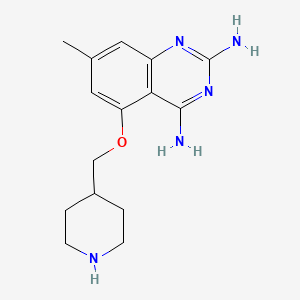
tert-Butyl (S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-amino-2-methylpropanoate with an appropriate carbonyl compound, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
化学反応の分析
Types of Reactions
tert-Butyl (S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazepane ring, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common choice.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
tert-Butyl (S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
tert-Butyl 2-methyl-6-oxo-1,4-oxazepane-4-carboxylate: Similar structure but lacks the (S)-configuration.
tert-Butyl 2-methyl-6-oxo-1,4-oxazepane-4-carboxamide: Contains an amide group instead of a carboxylate group.
tert-Butyl 2-methyl-6-oxo-1,4-oxazepane-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate group.
Uniqueness
The uniqueness of tert-Butyl (S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
tert-butyl (2S)-2-methyl-6-oxo-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-5-12(6-9(13)7-15-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChIキー |
PDTDTEFGJKFJOZ-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1CN(CC(=O)CO1)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(CC(=O)CO1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


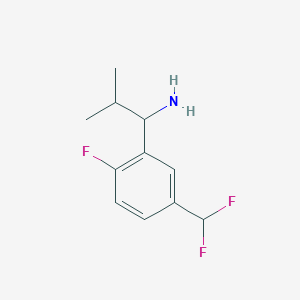
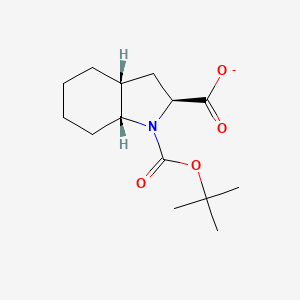
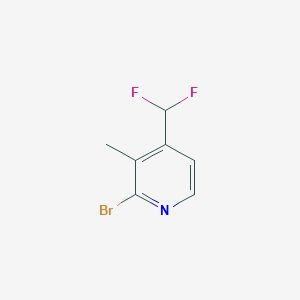
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
